molecular formula C13H15N3S B13338960 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13338960
M. Wt: 245.35 g/mol
InChI Key: DAIBEYUFYWVKFS-UHFFFAOYSA-N
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Description

1-Isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazo and pyrazole rings, with a thiophene substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and mild oxidizing or reducing agents for functional group transformations.

Mechanism of Action

The mechanism of action of 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

1-(2-methylpropyl)-6-thiophen-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H15N3S/c1-10(2)9-15-5-6-16-13(15)8-11(14-16)12-4-3-7-17-12/h3-8,10H,9H2,1-2H3

InChI Key

DAIBEYUFYWVKFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C3=CC=CS3

Origin of Product

United States

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